molecular formula C25H19ClFN5OS B2978185 N-(2-chlorobenzyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 946236-44-8

N-(2-chlorobenzyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2978185
CAS No.: 946236-44-8
M. Wt: 491.97
InChI Key: YVJWNTYAKJYOIM-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry research, primarily due to its complex heterocyclic structure. Its core is based on a 4H-1,2,4-triazole ring, a scaffold well-documented in scientific literature for its diverse biological activities . This specific molecule features a 4-(4-fluorophenyl) substitution and a unique 5-(1H-indol-3-yl) moiety on the triazole core, which is further functionalized with a thioacetamide linker connected to an N-(2-chlorobenzyl) group. The strategic incorporation of these pharmacophores—including the fluorophenyl, indole, and chlorobenzyl groups—suggests potential for this compound to be investigated as a key intermediate or a target molecule in drug discovery projects . Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological properties, such as antimicrobial, anticonvulsant, and anti-inflammatory activities, making this class of compounds a fertile area for the development of new therapeutic agents . Furthermore, the indole moiety is a common feature in many biologically active molecules and kinase inhibitors, indicating that this compound may hold value in oncological research or signal transduction studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN5OS/c26-21-7-3-1-5-16(21)13-29-23(33)15-34-25-31-30-24(32(25)18-11-9-17(27)10-12-18)20-14-28-22-8-4-2-6-19(20)22/h1-12,14,28H,13,15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJWNTYAKJYOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-chlorobenzyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex compound that incorporates multiple pharmacologically relevant moieties. This compound is notable for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClFN5OC_{20}H_{17}ClFN_5O, with a molecular weight of approximately 397.8 g/mol. The compound features a triazole ring, an indole moiety, and a chlorobenzyl group, which contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the triazole and indole scaffolds. For instance, derivatives of 1,2,4-triazoles have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the phenyl ring has been correlated with increased activity against cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AA549 (Lung)1.61 ± 0.92
Compound BHeLa (Cervical)1.98 ± 1.22
This compoundTBDTBD

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of the thioacetamide and triazole groups. Research indicates that similar compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy
In a study comparing various thiazole derivatives' antibacterial effects, compounds with similar structural features to N-(2-chlorobenzyl)-2-thioacetamide demonstrated significant inhibition against resistant strains of Staphylococcus aureus and Escherichia coli.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole moiety may interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways. Molecular docking studies have suggested that this compound may bind effectively to target proteins implicated in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of N-(2-chlorobenzyl)-2-thioacetamide derivatives:

Key Findings:

  • Substituent Effects : The introduction of halogen atoms (like fluorine or chlorine) on the aromatic rings enhances lipophilicity and potentially improves cellular uptake.
  • Indole Influence : The indole structure contributes to anticancer properties by mimicking natural compounds that interact with cellular targets.

Table 2: SAR Insights from Related Compounds

ModificationEffect on Activity
Fluorine substitution on phenyl ringIncreased potency against cancer cells
Chlorine on benzyl groupImproved antibacterial efficacy

Q & A

Q. What are the established synthetic routes for N-(2-chlorobenzyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

The compound is synthesized via multi-step reactions involving:

  • Triazole core formation : Cyclization of thiosemicarbazides with substituted benzyl halides under reflux in ethanol or dioxane .
  • Thioacetamide linkage : Reaction of the triazole intermediate with chloroacetyl chloride in the presence of triethylamine, followed by recrystallization from ethanol-DMF mixtures to isolate the final product .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for optimal yield (reported ~60-75% in analogous syntheses) .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and connectivity, particularly for the indole, triazole, and chlorobenzyl groups .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For definitive confirmation of the triazole-thioacetamide backbone geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. How is the compound screened for preliminary biological activity?

Initial screening typically involves:

  • In vitro cytotoxicity assays : Using cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination via MTT or resazurin-based protocols .
  • Enzyme inhibition studies : Testing against targets like cyclooxygenase-2 (COX-2) or kinases, with fluorometric or spectrophotometric readouts .

Advanced Research Questions

Q. What strategies optimize synthetic yield and purity for scaled-up production?

  • Solvent optimization : Replacing dioxane with greener solvents (e.g., PEG-400) to improve reaction efficiency .
  • Catalytic systems : Using DMAP or iodine to accelerate cyclization steps, reducing reaction time from 24h to 8h .
  • Advanced purification : Preparative HPLC with C18 columns to resolve structurally similar impurities .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Systematically modifying the indole (e.g., 5-bromo vs. 5-methoxy) or fluorophenyl group to assess impact on bioactivity .
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin .
  • Pharmacophore mapping : Identifying critical moieties (e.g., triazole-thioether linkage) using 3D-QSAR models .

Q. How should contradictory data in biological assays be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., comparing adherent vs. suspension cultures) to rule out context-dependent effects .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to determine if false negatives arise from rapid metabolism .
  • Orthogonal assays : Confirm kinase inhibition via Western blot (target phosphorylation) alongside enzymatic assays .

Q. What mechanistic studies are recommended to elucidate its anticancer activity?

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
  • Cell cycle analysis : PI staining with synchronization protocols to identify phase-specific arrest (e.g., G2/M) .
  • ROS detection : Fluorescent probes (DCFH-DA) to measure oxidative stress induction .

Methodological Considerations Table

Research ObjectiveRecommended MethodsKey References
Synthesis OptimizationSolvent screening, catalytic additives
Structural ConfirmationX-ray crystallography, 2D NMR
Biological ScreeningMTT, COX-2 inhibition assays
Mechanistic ElucidationROS detection, apoptosis assays

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